![molecular formula C12H20N2O8Pt B3257326 Dicycloplatin CAS No. 287402-09-9](/img/structure/B3257326.png)
Dicycloplatin
説明
Dicycloplatin is a chemotherapy medication used to treat a number of cancers, including non-small-cell lung carcinoma and prostate cancer . It is a platinum-based antineoplastic that works by causing mitochondrial dysfunction, leading to cell death . This compound was developed in China and was approved for chemotherapy by the Chinese FDA in 2012 .
Synthesis Analysis
This compound is a platinum-based compound synthesized from platinum powder through 10 steps . The host part of this compound is carboplatin and the guest part is 1,1-cyclobutane dicarboxylic acid (CBDCA); they are linked by hydrogen bonds .Molecular Structure Analysis
In the structure of this compound, there are two types of bonds: O-H…O is the bond between the hydroxyl group of CBDCA with carboxyl oxygen atom. It creates the one-dimensional polymer chain of carboplatin and CBDCA . The second one is N-H…O which links between the ammonia group of carboplatin and oxygen of CBDCA .Chemical Reactions Analysis
This compound has a more stable chemical structure and good water solubility compared to carboplatin . It is difficult to differentiate this compound from physical mixtures of carboplatin and cyclobutane dicarboxylate .Physical And Chemical Properties Analysis
This compound has better solubility and stability than both cisplatin and carboplatin . Its chemical formula is C12H20N2O8Pt and its molar mass is 515.382 g·mol −1 .科学的研究の応用
Anticancer Activity and Mechanisms
Anticancer Activity in Various Cancer Cells : Dicycloplatin, a platinum-based antitumor drug, shows significant anticancer activity. It inhibits the proliferation of cancer cells and induces apoptosis in a concentration-dependent manner. This includes increasing reactive oxygen species (ROS), collapsing mitochondrial membrane potential, and upregulating p53, accompanied by activation of caspase-9, caspase-3, and caspase-8 (Li et al., 2012).
Differentiation in Inhibiting Cell Proliferation : this compound has been found to differentially inhibit the proliferation of human aortic smooth muscle cells (HASMC) and human aortic endothelial cells (HAEC), which could have implications for its use in drug-eluting stents (Xu et al., 2012).
Structural and Chemical Analysis
- Complex Structure Analysis : this compound's structure makes it difficult to differentiate from physical mixtures of carboplatin and cyclobutane dicarboxylate. Studies using X-ray powder diffraction (XRPD) and high-performance liquid chromatography (HPLC) have been developed for this compound quality control, demonstrating its unique supramolecular structure (Yang et al., 2015).
Molecular Mechanisms and In Vivo Studies
Molecular Mechanisms and Clinical Efficacy : this compound has demonstrated in vitro cytotoxicity against various human cancer cell lines and significant in vivo antitumor activity in mouse models. It shows fewer side effects and a favorable toxicity profile compared to cisplatin and carboplatin. Molecular investigations suggest that this compound induces a gene signature profile in human ovarian cancer cells similar to other platinum drugs (Yang et al., 2009).
Activation of DNA Damage-Repair Pathways : Studies indicate that this compound activates DNA damage-repair pathways through mechanisms similar to cisplatin, as evidenced by the activation of several kinases and phosphorylation of checkpoint proteins (Yu et al., 2013).
Pharmacokinetics and Drug Distribution
- Pharmacokinetics in Rats and Dogs : Research on the pharmacokinetic characteristics of platinum from this compound in rats and dogs has shown that plasma concentrations decrease rapidly initially but decline slowly with a long terminal phase. Tissue distribution studies have revealed certain distributions in the testis and prostate (Zhao et al., 2012).
Clinical Case Studies and Potential Applications
Clinical Case Study : The first American cancer patient to receive this compound chemotherapy experienced moderate fatigue and aches but no severe side effects. The drug selectively activated molecular signaling pathways in cancer cells, with minimal impact on normal cells, explaining its more tolerable side effects (Yu et al., 2017).
Potential Use in Drug-Eluting Stents : Preliminary studies suggest that this compound's differential inhibitory effects on HASMC and HAEC proliferation could have potential applications as a carrier in drug-eluting stents (Xi, 2012).
作用機序
特性
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4.2H3N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQICKYWPGJDT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
287402-09-9 | |
Record name | (SP-4-2)-Diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO′′]platinum 1,1-cyclobutanedicarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287402-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicycloplatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287402099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DICYCLOPLATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KC57I4UNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。